BenchChemオンラインストアへようこそ!

Tetrazepam-13C,d3

Bioanalysis LC-MS/MS Internal Standard

Tetrazepam-13C,d3 (CAS 1795021-09-8) is a stable isotope-labeled analog of the 1,4-benzodiazepine muscle relaxant tetrazepam, incorporating one ¹³C and three deuterium atoms at the N1-methyl position. With a molecular weight of 292.78 g/mol and a monoisotopic mass of 292.1251 Da, this dual-labeled isotopologue provides a mass shift of +4.02 Da relative to unlabeled tetrazepam (monoisotopic mass 288.1029 Da), placing it outside the natural isotopic envelope for unambiguous selected reaction monitoring (SRM) detection.

Molecular Formula C16H17ClN2O
Molecular Weight 292.78 g/mol
Cat. No. B13430769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazepam-13C,d3
Molecular FormulaC16H17ClN2O
Molecular Weight292.78 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CCCCC3
InChIInChI=1S/C16H17ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3/i1+1D3
InChIKeyIQWYAQCHYZHJOS-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazepam-13C,d3 – A Dual-Labeled Stable Isotope Internal Standard for Definitive Benzodiazepine Quantification


Tetrazepam-13C,d3 (CAS 1795021-09-8) is a stable isotope-labeled analog of the 1,4-benzodiazepine muscle relaxant tetrazepam, incorporating one ¹³C and three deuterium atoms at the N1-methyl position [1]. With a molecular weight of 292.78 g/mol and a monoisotopic mass of 292.1251 Da, this dual-labeled isotopologue provides a mass shift of +4.02 Da relative to unlabeled tetrazepam (monoisotopic mass 288.1029 Da), placing it outside the natural isotopic envelope for unambiguous selected reaction monitoring (SRM) detection [1][2]. It is supplied as a neat analytical reference material (TRC product code T306802) and is classified as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS assays [1].

Why Unlabeled Tetrazepam or Structural Analogs Cannot Substitute for Tetrazepam-13C,d3 in Quantitative Bioanalysis


Generic substitution fails because Tetrazepam-13C,d3 is not a pharmacologically active compound but a metrologically essential internal standard. Using unlabeled tetrazepam as an internal standard is analytically impossible in the same run, as it is the target analyte itself [1]. Using a structural analog internal standard (e.g., diazepam-d5, as employed in the Concheiro et al. detection-window study for tetrazepam) introduces differential extraction recovery, chromatographic retention, and ionization efficiency relative to the analyte [2]. Even among isotopically labeled alternatives, deuterium-only labeled benzodiazepines often exhibit a retention time shift (ΔRT ≈ 0.02–0.05 min in reversed-phase UHPLC) due to the deuterium isotope effect, compromising co-elution with the analyte and reducing matrix effect compensation accuracy [3]. In contrast, the presence of a ¹³C label in Tetrazepam-13C,d3 anchors the chromatographic behavior to that of the native analyte while the d3-label provides a sufficient mass shift for SRM discrimination, a combination unavailable in tetrazepam-d5 or diazepam-d5 [3][4].

Quantitative Differentiation Evidence for Tetrazepam-13C,d3 Against Closest Analogs and In-Class Alternatives


Mass Spectrometric Discrimination Window: Tetrazepam-13C,d3 vs. Unlabeled Tetrazepam

Tetrazepam-13C,d3 provides a monoisotopic mass shift of +4.0222 Da relative to unlabeled tetrazepam (292.1251259 Da vs. 288.1029409 Da), exceeding the natural isotopic abundance envelope of the native analyte [1][2]. This mass difference ensures that the internal standard signal appears at m/z 293.1 and the analyte at m/z 289.1, eliminating cross-talk in SRM channels. By comparison, tetrazepam-d5 monoisotopic mass is approximately 293.14 Da, offering only a +5.04 Da shift but without the co-elution fidelity conferred by the ¹³C label. Diazepam-d5 (284.77 Da), used as a surrogate internal standard for tetrazepam in the Concheiro et al. method, differs in both mass and retention time, requiring separate calibration [3].

Bioanalysis LC-MS/MS Internal Standard Isotopic Purity

Chromatographic Co-elution Fidelity: ¹³C-Labeled vs. Deuterium-Only Internal Standards

Deuterium-only labeled benzodiazepine internal standards exhibit a measurable retention time shift relative to the native analyte due to the deuterium isotope effect on hydrophobicity, whereas ¹³C-labeled standards co-elute with the analyte [1]. In reversed-phase UHPLC separations, deuterated internal standards typically show ΔRT values of <0.05 minutes, which can be sufficient to expose the IS to a different matrix suppression environment than the analyte, degrading quantitative accuracy [1]. Tetrazepam-13C,d3, by incorporating a ¹³C atom in addition to three deuterium atoms, minimizes this chromatographic isotope effect because the ¹³C substitution does not alter the electronic or hydrophobic character of the molecule in the same manner as deuterium [2][3].

Chromatography Isotope Effect Method Validation Matrix Effect

Metabolic Conversion Tracking: Tetrazepam-13C,d3 vs. Diazepam-d5 as Internal Standard for Tetrazepam Assays

Tetrazepam undergoes metabolic conversion to diazepam (via hydroxylation and dehydration of the cyclohexenyl moiety), and further to nordazepam, as demonstrated by Schubert et al. [1] and Pavlic et al. [2]. In urine, diazepam concentration averages 33% (±14% SD) of the tetrazepam concentration 72 h post-intake [2]. This metabolic interconversion renders diazepam-d5—the internal standard used in the Concheiro et al. tetrazepam method—an ambiguous internal standard choice because diazepam-d5 cannot distinguish between system-internal diazepam (metabolite) and the IS spike [3][4]. Tetrazepam-13C,d3 eliminates this ambiguity entirely: it is structurally identical to the parent tetrazepam, not to any metabolite, and its ¹³C/d3 label remains chemically stable through metabolic transformations, enabling unequivocal tracking of the parent drug [4].

Drug Metabolism Forensic Toxicology Metabolite Identification Isotope Dilution

Pharmacokinetic Baseline Parameters: Tetrazepam-13C,d3 as a Tracer for Human PK Studies

The pharmacokinetic profile of unlabeled tetrazepam in humans is well-characterized: after a single 50 mg oral dose, Cmax = 0.57 ± 0.06 mg/L at Tmax = 1.92 ± 0.19 h, volume of distribution Vd = 225 ± 40 L, and elimination half-life t1/2 = 14.9 ± 4.4 h [1]. Because the metabolic pathway of tetrazepam uniquely involves conversion to diazepam via the cyclohexenyl moiety, accurate PK modeling requires an internal standard that can be distinguished from both the parent and the metabolite [2]. Tetrazepam-13C,d3 enables isotope dilution quantification directly in the same biological matrix without cross-interference from diazepam metabolite, a capability not achievable with unlabeled tetrazepam or diazepam-based internal standards [3]. The ¹³C/d3 dual label provides a stable isotopic signature through all phases of sample preparation, chromatography, and ionization, delivering the ±20% accuracy expected for ng/mL-level drug quantification in biological media [4].

Pharmacokinetics Clinical Pharmacology Bioequivalence Isotope Dilution

Isotopic Enrichment and Chemical Stability: ¹³C/d3 vs. Deuterium-Only Labeled Benzodiazepine Standards

Deuterium-labeled benzodiazepines are susceptible to hydrogen-deuterium exchange at carbon centers adjacent to carbonyl groups or in certain aromatic positions, leading to gradual loss of the deuterium label during sample preparation or storage [1]. A 2021 review on H-D exchange trends notes that while deuterium labeling is less expensive to synthesize, ¹³C- and ¹⁵N-labeled internal standards are chemically more stable because ¹³C isotopes do not undergo exchange under typical analytical conditions [1]. Tetrazepam-13C,d3 combines the chemical stability of a ¹³C label at the N-methyl position with a d3 label for mass shift, providing dual-label robustness: even if partial deuterium loss occurs, the ¹³C label maintains a +1 Da shift from the native analyte, preserving IS detectability . The compound is supplied as a neat reference material (TRC-T306802, 100 mg) with controlled product documentation, meeting the requirements for GLP-compliant bioanalytical laboratories .

Isotopic Enrichment Chemical Stability H/D Exchange Procurement

High-Value Application Scenarios for Tetrazepam-13C,d3 Based on Quantitative Differentiation Evidence


Forensic Toxicology: Definitive Tetrazepam Quantification in Drug-Facilitated Crime Investigations

In forensic cases involving suspected tetrazepam administration, hair and beard samples can document exposure weeks after intake (detected at 123–175 pg/mg in hair 4 weeks post-dose) [1]. Tetrazepam-13C,d3 as an internal standard eliminates the confounding effect of endogenous diazepam metabolite, which appears at 33% (±14% SD) of the tetrazepam concentration in urine [2]. This metabolite interference cannot be corrected by diazepam-d5 IS, making Tetrazepam-13C,d3 the superior choice for unequivocal forensic reporting.

Clinical Pharmacokinetic and Bioequivalence Studies Requiring Regulatory-Grade Accuracy

The well-defined human pharmacokinetic parameters of tetrazepam (Cmax 0.57 ± 0.06 mg/L, t1/2 14.9 ± 4.4 h, Vd 225 ± 40 L) [3] demand an internal standard that matches the parent drug in extraction recovery, chromatographic retention, and ionization efficiency. Tetrazepam-13C,d3 fulfills the ±20% accuracy requirement for ng/mL-level quantification in biological media [4], where structural analog IS such as diazepam-d5 may introduce matrix-dependent bias due to differential retention and ionization.

Metabolite Identification and Metabolic Pathway Elucidation Using Isotope Dilution Mass Spectrometry

The metabolic transformation of tetrazepam to diazepam via repeated hydroxylation and dehydration of the cyclohexenyl moiety was elucidated using accurate mass LC-QqTOF-MS [5]. Tetrazepam-13C,d3 enables isotope dilution workflows that track the parent drug through this complex metabolic network without signal overlap, a capability critical for distinguishing drug-derived material from endogenous or co-administered benzodiazepines in both in vitro and in vivo metabolism studies.

Quality Control and Method Validation in GLP-Compliant Bioanalytical Laboratories

Regulatory bioanalytical method validation guidelines (FDA, EMA) require that the internal standard demonstrate absence of interference at the retention time of the analyte [4]. Tetrazepam-13C,d3, as a neat reference material with documented isotopic purity (TRC-T306802), provides a GLP-ready internal standard that meets these criteria while offering the chemical stability advantages of a ¹³C label over deuterium-only alternatives susceptible to H/D exchange .

Quote Request

Request a Quote for Tetrazepam-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.